molecular formula C10H10O2 B15154000 3-Hydroxy-1-phenyl-2-buten-1-one

3-Hydroxy-1-phenyl-2-buten-1-one

Cat. No.: B15154000
M. Wt: 162.18 g/mol
InChI Key: MPRZBJONKJDMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-phenyl-2-buten-1-one (hypothetical structure, inferred from nomenclature) is a β-hydroxy enone compound characterized by a phenyl group at position 1, a hydroxyl group at position 3, and a conjugated double bond between carbons 2 and 3. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The conjugated enone system and hydroxyl group suggest reactivity typical of α,β-unsaturated ketones, such as susceptibility to nucleophilic conjugate additions and keto-enol tautomerism.

Properties

IUPAC Name

4-hydroxy-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZBJONKJDMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Hydroxy-1-phenyl-2-buten-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the phenyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and π-π interactions, which contribute to its biological activity. Specific pathways and molecular targets are still under investigation, but it is known to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-Hydroxy-1-phenyl-2-buten-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Substituents
This compound* C₁₀H₁₀O₂ 162.19 Hydroxyl, ketone, conjugated enone Phenyl at C1, hydroxyl at C3
1-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one C₁₆H₁₄O₃ 254.28 Ketone, enone, methoxy, para-hydroxyl Methoxy at C3-phenyl, hydroxyl at C4
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 Ortho-hydroxyl, ketone, methyl branch Methylbutanone chain, hydroxyl at C2
3-Methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl]butan-1-one C₂₆H₃₂O₈ 472.49 Trihydroxy, prenyl groups, ketone Bulky prenyl substituents, multiple hydroxyls
3-[(1E,3R)-3-hydroxy-1-buten-1-yl]-1H-2-benzopyran-1-one C₁₄H₁₂O₃ 228.24 Benzopyran ring, hydroxyl, enone Fused benzopyran system, chiral center

*Hypothetical data inferred from nomenclature and analogs.

Key Differences in Properties and Reactivity

Solubility and Hydrogen Bonding: this compound: The hydroxyl group enhances water solubility compared to non-hydroxylated enones, but the phenyl group limits hydrophilicity. 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: The ortho-hydroxyl group facilitates intramolecular hydrogen bonding with the ketone, reducing acidity and solubility compared to para-substituted analogs . Trihydroxy-prenyl derivative : Multiple hydroxyls increase water solubility, but bulky prenyl groups (3-methylbut-2-enyl) counteract this via steric hindrance.

Reactivity: Enone Systems: Compounds like this compound and ’s propenones undergo conjugate additions (e.g., with amines or thiols) due to their α,β-unsaturated ketone moieties .

Synthetic Methods: Claisen-Schmidt Condensation: Used in to synthesize substituted propenones via base-catalyzed aldol condensation between hydroxyacetophenones and aldehydes . Multi-step Functionalization: Bulky derivatives (e.g., ) often require sequential alkylation and hydroxylation steps, as seen in natural product synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.